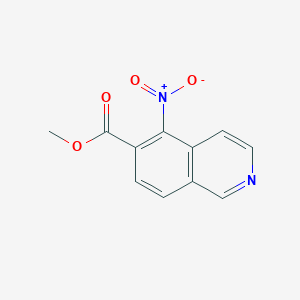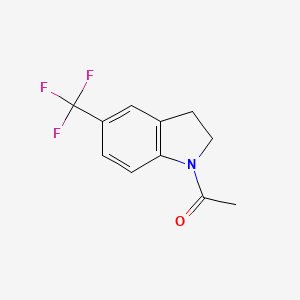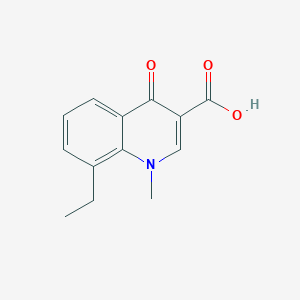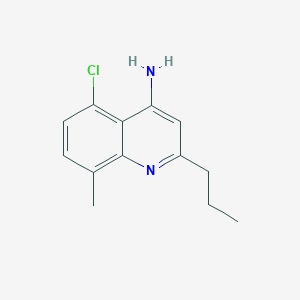![molecular formula C7H4Cl3N3 B11875765 2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11875765.png)
2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C₇H₄Cl₃N₃ and a molecular weight of 236.5 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with three chlorine atoms and a methyl group. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. One common method includes the use of microwave-assisted synthesis, which is a robust approach for preparing pyrrolo[2,3-d]pyrimidine derivatives. The reaction conditions often include the use of phosphorus oxychloride (POCl₃) and a suitable base, such as triethylamine, under controlled temperature and pressure .
Chemical Reactions Analysis
2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2, 4, and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-methyl piperazine, ethanol, and various bases and acids depending on the desired transformation . Major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidine derivatives with potential biological activity .
Scientific Research Applications
2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new anticancer agents.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets, such as Bcl2 anti-apoptotic protein.
Pharmaceutical Development: It serves as a reference standard in pharmaceutical testing and quality control.
Industrial Applications: While its industrial applications are less documented, it is used in the synthesis of other complex organic compounds and intermediates.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the Bcl2 anti-apoptotic protein, leading to the up-regulation of pro-apoptotic genes such as P53, BAX, DR4, and DR5 . This interaction induces apoptosis in cancer cells, making it a promising candidate for anticancer drug development . Additionally, the compound can cause cell cycle arrest at the G1/S phase, further inhibiting cancer cell proliferation .
Comparison with Similar Compounds
2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: This compound lacks the methyl group at position 7 and has two chlorine atoms instead of three.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This derivative has a single chlorine atom at position 4 and is used in the synthesis of various pharmaceutical intermediates.
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C7H4Cl3N3 |
|---|---|
Molecular Weight |
236.5 g/mol |
IUPAC Name |
2,4,6-trichloro-7-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4Cl3N3/c1-13-4(8)2-3-5(9)11-7(10)12-6(3)13/h2H,1H3 |
InChI Key |
WJWZYGYLPGIBQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


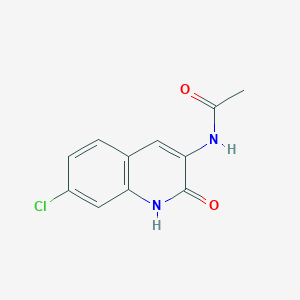
![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)

![7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11875700.png)
![1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione](/img/structure/B11875711.png)
![2-[(4-Ethoxyphenyl)methyl]azepane](/img/structure/B11875719.png)

![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)
